(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H23FN2O5S and its molecular weight is 482.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : A new series of thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to "(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate," have been synthesized and characterized using various spectroscopic techniques. These compounds were tested for their in vitro antioxidant, antibacterial, and antifungal activities, showing potential in these areas (Maddila et al., 2012).
Antioxidant Activity : The synthesized thiazolo[3,2-a]pyrimidine derivatives exhibited notable in vitro antioxidant activity, which suggests their potential use in combating oxidative stress-related disorders (Maddila et al., 2012).
Antimicrobial Activity : These compounds displayed significant antibacterial and antifungal activities, indicating their potential as new antimicrobial agents. The activity was tested against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Maddila et al., 2012).
Conformational and Docking Studies : Extensive conformational analysis, spectroscopic insights, and molecular docking studies have been conducted on similar thiazolo[3,2-a]pyrimidine derivatives. These studies provide valuable insights into the compound's stability, electronic properties, and potential binding affinities to biological targets, indicating their promise in drug design and development (Mary et al., 2021).
Synthesis of Novel Derivatives : Further research has led to the synthesis of novel derivatives from thiazolo[3,2-a]pyrimidine compounds, exploring their potential in various biological applications, including anticancer activity. These studies have opened new avenues for the development of therapeutics based on this chemical scaffold (Abdel-Motaal et al., 2020).
Properties
IUPAC Name |
ethyl (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)15-6-8-17(26)9-7-15)23(29)20(34-25)13-16-12-18(31-3)10-11-19(16)32-4/h6-13,22H,5H2,1-4H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWCIIOUHOQKP-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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